Trixylyl phosphate

Descripción

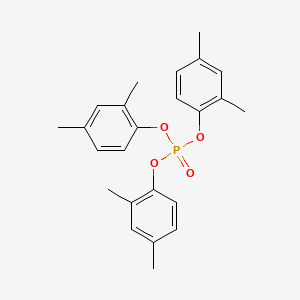

Structure

3D Structure

Propiedades

IUPAC Name |

tris(2,4-dimethylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27O4P/c1-16-7-10-22(19(4)13-16)26-29(25,27-23-11-8-17(2)14-20(23)5)28-24-12-9-18(3)15-21(24)6/h7-15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWVWXQNQNCRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C)C)OC3=C(C=C(C=C3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27O4P | |

| Record name | TRIXYLENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17835 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80959466 | |

| Record name | Tris(2,4-dimethylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Toxic by ingestion and skin absorption when pure. Produces phosphorus oxide gases during combustion. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates soil to contaminate groundwater and nearby waterways. | |

| Record name | TRIXYLENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17835 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

469 to 509 °F at 10 mmHg (NTP, 1992) | |

| Record name | TRIXYLENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17835 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

450 °F (NTP, 1992) | |

| Record name | TRIXYLENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17835 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992), log Kow= 5.63; water solubility= 0.89 ppm at 25 °C /Kronitex TXP/, Sol in benzene, hexane, and chloroform. | |

| Record name | TRIXYLENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17835 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2,4-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.130 to 1.155 (USCG, 1999), 1.142 at 38 °C/4 °C, Inflammable; pour point= -60 °C; density: 1.14 kg/l /Trixylyl phosphate/ | |

| Record name | TRIXYLENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17835 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2,4-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | Tris(2,4-xylenyl)phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7651 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/ | |

| Record name | TRIS(2,4-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Glassy | |

CAS No. |

25155-23-1, 3862-12-2 | |

| Record name | TRIXYLENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17835 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2,4-dimethyl-, 1,1′,1′′-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3862-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2,4-xylenyl)phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003862122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trixylyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC78488 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4-dimethyl-, 1,1',1''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2,4-dimethylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethylphenol phosphate (3:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2,4-XYLENYL)PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TL8H5QK8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(2,4-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-4 °F (USCG, 1999) | |

| Record name | TRIXYLENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17835 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis, Manufacturing, and Structural Elucidation of Trixylenyl Phosphate

Synthetic Pathways and Industrial Production Processes

The industrial production of trixylenyl phosphate (B84403) involves the reaction of xylenol, or dimethylphenols, with phosphorus oxychloride (phosphoryl chloride) through a dehydrochlorination process. fishersci.atfishersci.bewikipedia.orgthegoodscentscompany.combmrb.ionih.govuni.lu The xylenols utilized as raw materials can be sourced from coal tar or petroleum refining, and they typically consist of mixtures of different dimethylphenols and ethylphenols. fishersci.bethegoodscentscompany.comnih.gov

The synthesis generally follows an esterification pathway. This involves reacting a mixture of xylenols with phosphoryl chloride in the presence of a catalyst, such as a calcium and magnesium composite catalyst. wikipedia.orgfishersci.cathegoodscentscompany.com The reaction is precisely controlled under specific temperature conditions, often around 145 °C for neutral equilibrium, and involves negative pressure acid discharge. wikipedia.orgfishersci.cathegoodscentscompany.com Following the esterification, the crude product undergoes negative pressure distillation, typically at 720-750 mmHg and temperatures ranging from 380-410 °C, for isolation and subsequent purification through rectifying at similar pressure and 400-410 °C, culminating in a filtration step. wikipedia.orgfishersci.ca The molar ratio of xylenol to phosphorus oxychloride in this process is commonly maintained between 2.2-2.6:1-1.3, with catalyst levels ranging from 0.22% to 0.3% by weight of the xylenol. fishersci.ca This manufacturing process yields a "product by process" that can contain over 50 different chemical components. thegoodscentscompany.comnih.gov

Isomeric Composition and Distribution in Commercial Preparations

Trixylenyl phosphate is characterized as an Unknown or Variable Composition, Complex Reaction Product and Biological Material (UVCB) substance. fishersci.bethegoodscentscompany.comnih.govuni.lu Its commercial preparations consist of a complex mixture of isomers, where the positions of methylation on the xylyl rings vary relative to each other and to the central phosphate group. fishersci.be The inherent complexity of these mixtures makes a complete analysis of all possible isomers challenging. fishersci.bethegoodscentscompany.comnih.gov

Commercial TXP products primarily feature phenyl rings that are dimethylated, forming xylyl groups. fishersci.be Studies involving the quantitative hydrolysis of commercial TXP products, such as those used as flame-retardant plasticizers or fire-resistant hydraulic fluids, have revealed consistent mixtures of xylenols, ethylphenols, and phenol, with xylenols constituting the majority. thegoodscentscompany.com

The most abundant xylenol isomers identified in these commercial preparations, listed in decreasing order of abundance, include the 2,5-, 2,3-, 3,5-, 2,4-, and 3,4-isomers. fishersci.bethegoodscentscompany.comnih.govthegoodscentscompany.com Notably, the 2,6-isomer is generally absent from these mixtures. fishersci.bethegoodscentscompany.comnih.govthegoodscentscompany.com Beyond xylenols, other constituents commonly identified in commercial TXP include 4-ethylphenol, p-cresol, phenol, and trimethyl phenol. fishersci.bethegoodscentscompany.comnih.govthegoodscentscompany.com Commercial products may also contain blends of xylenyl phosphates or xylenyl/ethylphenyl phosphates. fishersci.atcenmed.com Older formulations of commercial TXP might also contain minor amounts of triphenyl phosphate and other aryl phosphates, as well as impurities like tri-o-cresyl phosphate and other o-cresyl-components. fishersci.atwikipedia.orgthegoodscentscompany.comfishersci.ca

Identification of Xylenol Isomers and Other Aryl Phosphate Constituents

Table 1: Major Xylenol Isomers Identified in Commercial Trixylenyl Phosphate Preparations

| Xylenol Isomer (Dimethylphenol) | Relative Abundance (Decreasing Order) |

| 2,5-Xylenol | 1st |

| 2,3-Xylenol | 2nd |

| 3,5-Xylenol | 3rd |

| 2,4-Xylenol | 4th |

| 3,4-Xylenol | 5th |

| 2,6-Xylenol | Generally Absent |

| Other Constituents | 4-Ethylphenol, p-Cresol, Phenol, Trimethyl Phenol fishersci.bethegoodscentscompany.comnih.govthegoodscentscompany.com |

Influence of Raw Material and Manufacturing on Isomeric Profile

Comparisons of gas-liquid chromatographic profiles from different suppliers' commercial grades of trixylenyl phosphate have shown that while the components are similar, their proportions can vary significantly. thegoodscentscompany.com For instance, one analyzed sample of TXP was derived from a coal tar-based xylenol that contained approximately 22% meta- and para-cresols, less than 2% ortho-cresol, and the remainder consisting of xylenols and higher alkyl phenols. thegoodscentscompany.com Manufacturing methods themselves contribute to variations in the proportions of isomers within commercial formulations. flybase.org It is also noteworthy that the presence of certain ortho-alkylphenyl radicals, such as ortho-cresol, ortho-ethylphenol, and ortho-propylphenol, in the starting cresol (B1669610) fractions can influence the properties of the resulting aryl phosphates. fishersci.ca

Characterization of Degradation and Hydrolysis Products

Trixylenyl phosphate is susceptible to degradation, primarily through hydrolysis, a reaction with water that results in the release of xylenol and phosphoric acid. wikipedia.org Generally, triaryl phosphates exhibit stability to hydrolysis at neutral pH levels but undergo moderate hydrolysis in acidic solutions. fishersci.at In contrast, they degrade at appreciable rates in natural waters under alkaline conditions, forming seemingly stable, water-soluble, anionic diesters, such as diaryl phosphates. fishersci.at While hydrolysis of triaryl phosphates under slightly acidic conditions is anticipated to be extremely slow, the rate of hydrolysis generally increases with increasing acidity. thegoodscentscompany.comnih.gov Despite this, TXP itself appears to be hydrolytically stable, potentially due to its higher degree of substitution. uni.lu

Biodegradation studies using activated sludge tests have shown varying degrees of trixylenyl phosphate degradation, with reported rates ranging from 13% over 25 weeks to 65% over 14 weeks. fishersci.atfishersci.ca In environmental contexts, specifically in soil and water, significant abiotic degradation via hydrolysis can occur under alkaline conditions. fishersci.ca Research into the biodegradation products of commercial trixylenyl phosphate (e.g., Fyrquel 220) by mixed bacterial populations has involved starting phenolic mixtures that include phenol, ortho-cresol, meta- and para-cresol, 2-ethylphenol, 2,4- and 2,5-xylenol, mixed xylenols, 3,4-xylenol, C6-C9 phenolics, and trimethyl phenol. thegoodscentscompany.comuv.mx It has been observed that diaryl phosphate degradation products tend to resist further abiotic hydrolysis. uni.lu Analogous to trixylenyl phosphate, the degradation of related aryl phosphates like tricresyl phosphate can produce cresols through alcoholysis or hydrolysis, a process that can be catalyzed by metal hydroxides such as Ruthenium(III) hydroxide (B78521) and Iron(III) hydroxide. fishersci.at

Advanced Materials Science Applications of Trixylenyl Phosphate

Integration of Trixylenyl Phosphate (B84403) in Emerging Technologies (e.g., Electric Vehicles, 5G Infrastructure)

Trixylenyl phosphate (TXP) is a versatile organophosphorus compound increasingly utilized in advanced materials science due to its exceptional properties as a high-performance flame retardant and plasticizer. Its chemical stability, compatibility with various polymers, and efficacy in reducing flammability make it indispensable in rapidly evolving sectors such as electric vehicles (EVs) and 5G infrastructure, where stringent safety and performance standards are paramount. pmarketresearch.comsinobiochemistry.com

Electric Vehicles (EVs)

The burgeoning electric vehicle industry heavily relies on advanced materials that can ensure safety, particularly concerning lithium-ion battery systems and associated electrical components. Trixylenyl phosphate plays a critical role in enhancing the fire resistance of materials used in EV manufacturing. pmarketresearch.com

Beyond structural components, trixylenyl phosphate, or related phosphorus-based intermediates, are also explored for their potential in formulating battery electrolytes. The development of non-flammable electrolytes is a significant area of research aimed at improving the safety characteristics of lithium-ion batteries for both terrestrial and aerospace applications, including hybrid electric vehicles (HEVs) and plug-in hybrid electric vehicles (PHEVs). techbriefs.comicl-industrialproducts.comnasa.gov Furthermore, TXP can be part of cooling and flame-retardant compositions designed for the propulsion systems of electric or hybrid vehicles, specifically targeting batteries and power electronics. These compositions are engineered to cool components and prevent or retard fire propagation, particularly in scenarios involving thermal runaway where temperatures can rapidly increase. google.com The compound also finds application in hydraulic fluids for automotive suspension, lubricants in motor oil, and brake fluids within vehicles. europa.eu

The demand for TXP in automotive plastics is projected for significant growth, with an anticipated annual increase of 12% as global EV sales are forecast to reach 40 million units by 2030. pmarketresearch.com

Table 1: Projected Growth and Application Areas of Trixylenyl Phosphate in Electric Vehicles

| Application Area | Key Function | Thermal Stability | Projected Annual Growth (Automotive Plastics) | Supporting Standards/Examples |

| Battery Enclosures | Flame Retardant | Up to 300°C pmarketresearch.com | 12% (by 2030) pmarketresearch.com | NFPA Standards (Toyota, Tesla) pmarketresearch.com |

| Wiring Harnesses | Flame Retardant | Up to 300°C pmarketresearch.com | 12% (by 2030) pmarketresearch.com | - |

| Thermal Management Systems | Flame Retardant | Up to 300°C pmarketresearch.com | 12% (by 2030) pmarketresearch.com | - |

| Lithium-ion Battery Electrolytes | Flame Retardant Additive | - | - | Research into non-flammable electrolytes techbriefs.comicl-industrialproducts.comnasa.gov |

| Cooling/Lubricant Compositions | Flame Retardant, Cooling | - | - | For batteries/power electronics, thermal runaway prevention google.comeuropa.eu |

5G Infrastructure

The rollout of 5G technology necessitates robust and heat-resistant materials for its complex infrastructure, including advanced electronic components. Trixylenyl phosphate is crucial in meeting these demands, particularly in printed circuit boards (PCBs), cables, and connectors. pmarketresearch.com

Detailed Research Findings: TXP's integration into 5G infrastructure components is driven by its ability to comply with stringent flammability standards such as UL 94 and IEC 60695. pmarketresearch.com Its excellent thermal stability makes it suitable for high-temperature applications inherent in modern electronic components. sinobiochemistry.com The escalating demand for heat-resistant materials in the shift to 5G infrastructure is a significant factor amplifying TXP consumption. pmarketresearch.com

The electronics manufacturing sector, which includes components vital for 5G, is a dominant adopter of TXP. Global PCB production alone exceeded $80 billion in 2023, highlighting the extensive use of TXP as a cost-effective flame retardant in epoxy resins and thermoplastic polymers within this industry. pmarketresearch.com Companies like Samsung and LG have already incorporated TXP-based materials into smartphone components to adhere to regulatory directives, such as the EU's Restriction of Hazardous Substances (RoHS). pmarketresearch.com

The global trixylenyl phosphate market is projected to experience a compound annual growth rate (CAGR) of 5.8% from 2023 to 2030, significantly fueled by its expanding applications in both electric vehicle batteries and 5G infrastructure. pmarketresearch.com

Table 2: Role of Trixylenyl Phosphate in 5G Infrastructure and Electronics

| Application Area | Key Function | Relevant Standards | Market Impact/Growth | Examples of Integration |

| Printed Circuit Boards (PCBs) | Flame Retardant | UL 94, IEC 60695 pmarketresearch.com | Global PCB production > $80 billion (2023) pmarketresearch.com | - |

| Cables and Connectors | Flame Retardant | UL 94, IEC 60695 pmarketresearch.com | - | - |

| Electronic Components (General) | Heat-Resistant Material | - | Amplified demand due to 5G shift pmarketresearch.com | Smartphone components (Samsung, LG for RoHS compliance) pmarketresearch.com |

| Epoxy Resins & Thermoplastic Polymers | Cost-effective Flame Retardant | - | - | - |

Environmental Fate and Ecotoxicological Research of Trixylenyl Phosphate

Environmental Distribution and Compartmental Modeling

The environmental distribution of Trixylenyl phosphate (B84403) is influenced by its physicochemical properties, particularly its low water solubility, relatively high octanol-water partition coefficient (log Kow), and low vapor pressure. The commercial product is an isomeric mixture, and its precise composition can vary among manufacturers and batches service.gov.ukindustrialchemicals.gov.au.

Trixylenyl phosphate exhibits low water solubility, reported as 3.1 mg/L for the sum of all components in a commercial product, and specifically 0.11 mg/L for the trixylenyl phosphate component, determined via a shake flask method service.gov.uk. Another source indicates a water solubility of less than 0.02 mg/L at 20°C chemos.de. The octanol-water partition coefficient (log Kow) for Trixylenyl phosphate has been determined to be 5.63 using a shake flask method, with other reported values ranging from 5.26 to 6.6 service.gov.uk. A log Kow greater than 6.2 has also been reported chemos.de. Its vapor pressure at 25°C is estimated to be 2.06×10⁻⁸ mmHg (2.7×10⁻⁶ Pa) service.gov.uk. Other estimates include 2.3×10⁻⁷ to 5.4×10⁻⁶ mmHg (3.0×10⁻⁵ to 7.2×10⁻⁴ Pa) at 25°C, and an updated assessment uses a value of approximately 8.7×10⁻⁶ Pa at 20°C service.gov.uk. PubChem lists an estimated vapor pressure of 2.1×10⁻⁸ mmHg at 25°C nih.gov.

Table 1: Key Physicochemical Properties of Trixylenyl Phosphate

| Property | Value | Reference |

| Water Solubility | 0.11 mg/L (Trixylenyl phosphate component) | service.gov.uk |

| <0.02 mg/L at 20°C | chemos.de | |

| Log Kow | 5.63 | service.gov.uk |

| >6.2 | chemos.de | |

| Vapor Pressure (25°C) | 2.06×10⁻⁸ mmHg (2.7×10⁻⁶ Pa) | service.gov.uk |

| 2.1×10⁻⁸ mmHg | nih.gov |

Fugacity-Based Distribution Assessments

Fugacity-based models are employed to predict the environmental distribution of chemical compounds at equilibrium across different compartments. For trixylenyl phosphate, a generic Level III fugacity model suggests that the substance will primarily distribute to soil and sediment service.gov.uk. For a mixture containing tricresyl phosphate and trixylenyl phosphate, Level III fugacity modeling indicates that at equilibrium, the substance will be found predominantly in water (55%) and sediment (45%) mst.dk.

The estimated organic carbon-water (B12546825) partition coefficient (Koc) for trixylenyl phosphate is approximately 1.0×10⁵, which suggests that it is expected to be immobile in soil nih.gov. However, another estimate for Koc is around 4,800, indicating moderate mobility in soil mst.dk. The Organic Carbon normalised adsorption coefficient is reported as 5.08 chemos.de. Volatilization from moist soil surfaces is not anticipated to be a significant fate process, based on its vapor pressure and estimated Henry's Law constant nih.govnih.gov.

Biogeochemical Transformations and Degradation Pathways

The environmental persistence of Trixylenyl phosphate is influenced by both abiotic and biotic degradation processes.

Abiotic Hydrolysis Mechanisms

While specific experimental studies on the hydrolysis of trixylenyl phosphate are not extensively available, general information concerning triaryl phosphates indicates that they undergo hydrolysis service.gov.uk. This process typically yields diaryl phosphates, which are noted to be more stable to further hydrolysis than the parent compounds service.gov.uk. The rate of hydrolysis is expected to increase with rising pH values above neutral service.gov.uk. An estimated half-life for triaryl phosphates is 30 to 40 days at pH 8 and 25°C, with more rapid degradation anticipated at higher pH levels service.gov.uk. Abiotic hydrolytic reactions necessitate the presence of free water cabidigitallibrary.org. For related compounds like tricresyl phosphate (TCP), the hydrolysis rate is known to increase with increasing pH, with half-lives ranging from 42.87 days at pH 8 to 10.29 hours at pH 10 canada.cacanada.ca. The abiotic degradation of TCP is generally slower, with a reported half-life of 96 days who.intinchem.org.

Microbial Biodegradation Kinetics in Aquatic and Terrestrial Systems

Microbial degradation plays a crucial role in the removal of organophosphate flame retardants (OPFRs), including trixylenyl phosphate, from the environment hep.com.cn. Studies have shown that mixed microbial cultures, specifically enriched from a lake mud sample abundant in oil-utilizing microorganisms, were capable of utilizing trixylenyl phosphate as their sole carbon source service.gov.uk. Activated sludge tests have demonstrated biodegradation of trixylenyl phosphate, with reported removal efficiencies of 13% over 14 weeks and 65% over 25 weeks nih.govnih.gov. For tricresyl phosphate (TCP), rapid biodegradation has been observed in natural water, with a half-life of approximately two to five days following an initial lag period of two days, suggesting microbial activity as the dominant process service.gov.uk. In sewage sludge, TCP is readily biodegraded, exhibiting a half-life of 7.5 hours and achieving up to 99% degradation within 24 hours who.intinchem.org. In river water, TCP was almost completely degraded within five days who.intinchem.org.

Table 2: Biodegradation Data for Trixylenyl Phosphate and Related Compounds

| Compound | System | Degradation Rate/Half-life | Reference |

| Trixylenyl phosphate | Activated sludge | 13% over 14 weeks | nih.govnih.gov |

| Activated sludge | 65% over 25 weeks | nih.govnih.gov | |

| Lake mud (enriched culture) | Capable of growth as sole carbon source | service.gov.uk | |

| Tricresyl phosphate (TCP) | Natural water | Half-life 2-5 days (after 2-day lag) | service.gov.uk |

| Sewage sludge | Half-life 7.5 hours (up to 99% in 24h) | who.intinchem.org | |

| River water | Almost complete in 5 days | who.intinchem.org |

Fate in Wastewater Treatment Processes

Wastewater treatment plants (WWTPs) are significant pathways for the distribution of organic pollutants, including organophosphate flame retardants, into the environment mdpi.com. The removal of trixylenyl phosphate during biological wastewater treatment at a production plant in the United States was estimated to be 89%, based on average concentrations in wastewater (7.19 mg/L) and effluent (0.81 mg/L) service.gov.ukresearchgate.net. This substantial removal was primarily attributed to biodegradation, as air stripping was not considered a major removal mechanism and sludge wastage was not practiced at the facility service.gov.uk.

The Predicted No Effect Concentration (PNEC) for wastewater treatment processes for trixylenyl phosphate is established at 160 mg/L service.gov.uk. Risk characterization ratios derived from this PNEC are reported to be less than one, indicating that no significant risk to wastewater treatment plants would be expected from the production and use of trixylenyl phosphate service.gov.uk. Adsorption onto sewage sludge is also an anticipated fate for aryl phosphate esters, which means that industrial emissions to wastewater could potentially lead to the presence of these substances in surface water and soil through the spreading of sewage sludge on agricultural land service.gov.uk.

Bioaccumulation and Biomagnification Potential in Ecological Receptors

The potential for Trixylenyl phosphate to bioaccumulate and biomagnify in ecological receptors is a subject of ongoing research, with some conflicting data in available assessments. Trixylenyl phosphate has been reported to have a relatively high bioconcentration factor (BCF) in fish, estimated to be around 1,900 L/kg service.gov.uk. Another assessment reports a BCF of 776 chemos.de. Despite this high BCF, available feeding study data indicated low bioaccumulation from food service.gov.uk. The default biomagnification factor (BMF) for a BCF of 1,900 L/kg is typically considered to be one service.gov.uk.

Trixylenyl phosphate is also predicted to be taken up from soil by worms, with an estimated BCF for earthworms of 5,120 L/kg, calculated using a log Kow of 5.63 service.gov.uk.

Table 3: Bioaccumulation Potential of Trixylenyl Phosphate

| Receptor | Parameter | Value | Reference |

| Fish | BCF | ~1,900 L/kg | service.gov.uk |

| BCF | 776 | chemos.de | |

| Earthworm | BCF | 5,120 L/kg | service.gov.uk |

| Biomagnification | BMF | 1 (default for BCF ~1900 L/kg) | service.gov.uk |

Assessment of Bioconcentration Factors in Aquatic Organisms

Trixylenyl phosphate exhibits a notable potential for bioconcentration in aquatic organisms. An experimentally determined bioconcentration factor (BCF) in fish is reported to be around 1,900 L/kg, indicating a relatively high accumulation potential service.gov.uk. Another estimate, derived from a log octanol-water partition coefficient (log Kow) of 5.63, suggests a BCF of 720, further supporting a high potential for bioconcentration in aquatic organisms nih.govnih.gov. The log Kow for TXP has also been reported as greater than 6.2 chemos.de. Low water solubility, reported as less than 0.02 mg/L at 20 °C for some commercial products or 0.11 mg/L for the trixylenyl phosphate component, can influence its environmental partitioning and uptake service.gov.ukchemos.de.

The high BCF values contribute to TXP meeting the criteria for a persistent, bioaccumulative, and toxic (PBT) substance based on available screening data service.gov.uk. While some evaluations suggest a low potential for bioconcentration for this group of chemicals, specific data for TXP indicates significant bioconcentration industrialchemicals.gov.au.

Table 1: Bioconcentration and Physicochemical Properties of Trixylenyl Phosphate

| Property | Value | Source |

| Bioconcentration Factor (BCF) in fish | ~1,900 L/kg | service.gov.uk |

| Estimated BCF (from log Kow) | 720 | nih.govnih.gov |

| Log Octanol-Water Partition Coefficient | >6.2 or 5.63 | nih.govnih.govchemos.de |

| Water Solubility | <0.02 mg/L at 20 °C or 0.11 mg/L | service.gov.ukchemos.de |

Potential for Uptake in Terrestrial Food Chains

Trixylenyl phosphate is predicted to be taken up from soil by worms, suggesting a potential for its entry into terrestrial food chains service.gov.uk. While specific data on TXP's uptake by plants and subsequent transfer in terrestrial food webs is limited, organophosphate flame retardants (OPFRs) in general have the capacity to accumulate in plants from contaminated soil and transfer to higher trophic levels, posing potential ecological risks hep.com.cn. Further testing, such as earthworm BCF tests and studies on plant uptake from soil, has been suggested to better assess terrestrial food chain risks service.gov.uk.

Ecotoxicological Impact Assessments on Aquatic and Terrestrial Biota

Trixylenyl phosphate is considered very toxic to aquatic life with long-lasting effects chemos.de. Despite not being formally classified as dangerous to the environment in some contexts, its high bioconcentration factor and non-readily biodegradable nature indicate that it could be classified as "Dangerous for the environment: Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment" service.gov.uk.

Limited acute toxicity data are available for TXP. A single fish study showed no effects at concentrations exceeding the substance's water solubility (0.11 mg/L) service.gov.uk. Similarly, no effects were observed in algae over four hours at concentrations above water solubility, though a standard 72-hour study is unavailable service.gov.uk. While acute toxicity data for freshwater invertebrates are lacking, a 96-hour LC50 of 1.9 mg/L was determined for the brackish water copepod Nitrocra spinipes service.gov.uk. More recent data indicates an LC50 >1,119 µg/L (1.119 mg/L) for fish over 96 hours and an EC50 of 60 µg/L (0.06 mg/L) for aquatic invertebrates over 48 hours chemos.de. The EC50 for aquatic invertebrates is below the water solubility, suggesting potential acute effects at environmentally relevant concentrations service.gov.ukchemos.de.

Table 2: Ecotoxicological Data for Trixylenyl Phosphate

| Endpoint | Value | Species | Exposure Time | Source |

| Acute Aquatic Toxicity (LC50) | >1,119 µg/L | Fish | 96 h | chemos.de |

| Acute Aquatic Toxicity (EC50) | 60 µg/L | Aquatic Invertebrates | 48 h | chemos.de |

| Acute Aquatic Toxicity (LC50) | 1.9 mg/L | Nitrocra spinipes (copepod) | 96 h | service.gov.uk |

| PNEC (Freshwater aquatic organisms) | 0.66 µg/L | N/A | Short-term | chemos.de |

| PNEC (Freshwater sediment organisms) | 7.92 mg/kg | N/A | Short-term | chemos.de |

| PNEC (Terrestrial soil organisms) | 11.7 mg/kg | N/A | Short-term | chemos.de |

Chronic and Sub-Lethal Effects on Sensitive Species

Trixylenyl phosphate has been associated with chronic and sub-lethal effects. It is considered to have long-lasting adverse effects on aquatic life chemos.de. Research on the neurotoxic effects of trixylenyl phosphate in hens, a sensitive species for organophosphorus-induced delayed neurotoxicity (OPIDN), demonstrated motor incoordination after 9 days of exposure, which increased in severity nih.govresearchgate.net. Single oral doses of 5, 10, and 15 g/kg of a commercial trixylenyl phosphate product (Fyrquel EHC) showed a neurotoxic effect in hens nih.gov. Furthermore, the potential to affect the endocrine system of aquatic organisms has been indicated for this group of chemicals, suggesting broader chronic impacts industrialchemicals.gov.au.

Mechanistic Toxicology and Health Impact Research of Trixylenyl Phosphate

Investigating Reproductive Toxicity Mechanisms

Trixylenyl phosphate (B84403) is recognized as a significant reproductive toxicant. wikipedia.org It is classified as hazardous, specifically under Reproductive toxicity – category 1B, with the hazard statement H360F, indicating it may damage fertility. chiron.noindustrialchemicals.gov.au This classification is supported by evidence from animal studies and is applied to the entire substance group of xylyl phosphate esters. industrialchemicals.gov.au

In a key study, treatment-related histological findings in the reproductive organs of test animals led to the establishment of a Lowest-Observed-Adverse-Effect Level (LOAEL) for reproductive toxicity. industrialchemicals.gov.au Studies in guinea pigs have shown that exposure to triaryl phosphates, including TXP, can lead to the degeneration of testicles. nih.gov The European Union has classified trixylenyl phosphate as a substance of very high concern, necessitating authorization for its use. wikipedia.org

Table 1: Reproductive Toxicity Classification of Trixylenyl Phosphate

| Hazard Classification | Category | Hazard Statement |

|---|

Data sourced from multiple studies and regulatory bodies, reflecting the established risk to fertility. chiron.noindustrialchemicals.gov.auchemos.de

Assessment of Organ-Specific Effects from Chronic Exposure

Prolonged or repeated exposure to trixylenyl phosphate may cause damage to specific organs. chemos.de Based on adrenal effects observed in a repeated oral dose toxicity study in rats, a hazard classification for repeated oral toxicity is recommended for this substance group. industrialchemicals.gov.au In studies with guinea pigs, administration of TXP caused disturbances in neuromuscular function, muscle dystrophy, and degeneration of the testicles. nih.gov

Genotoxicity and Mutagenicity Evaluations

Trixylenyl phosphate has been evaluated for its potential to cause genetic mutations. In a Salmonella/microsome preincubation assay (Ames test), mixed isomers of TXP were tested across a wide range of concentrations in four different Salmonella typhimurium strains (TA98, TA100, TA1535, and TA1537). nih.gov The tests were conducted both with and without metabolic activation systems from rat or hamster liver S9. researchgate.netnih.gov The results of these studies were negative, indicating that trixylenyl phosphate is not mutagenic under these test conditions. researchgate.netnih.gov Based on these findings, TXP is assigned a low score for mutagenicity and genotoxicity. researchgate.net

Table 2: Summary of Genotoxicity Study on Trixylenyl Phosphate

| Test System | Strains | Metabolic Activation | Result |

|---|

This table summarizes the findings from bacterial reverse mutation assays designed to detect gene mutations. researchgate.netnih.govnih.gov

Dermal and Ocular Irritation Studies

In an eye irritation study, also conducted on rabbits, a TXP formulation produced mild to moderate conjunctival irritation. industrialchemicals.gov.au However, all signs of irritation cleared within 24 hours. industrialchemicals.gov.au Based on the available data, trixylenyl phosphate and other aryl phosphate esters are considered to be, at most, slight eye irritants. industrialchemicals.gov.au

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Trixylenyl phosphate | TXP |

| Polyvinyl chloride | PVC |

| Tricresyl phosphate | TCP |

| Phenyl saligenin phosphate | |

| Cresyl saligenin phosphate |

Toxicokinetics and Absorption Pathways

Limited specific toxicokinetic data are available for trixylenyl phosphate. industrialchemicals.gov.au However, the toxicological profile can be inferred from the general behavior of triaryl phosphate esters and studies on structurally similar compounds, such as tricresyl phosphate (TCP). Triaryl phosphate esters are generally expected to be readily absorbed following oral and dermal exposure. industrialchemicals.gov.au

Absorption

Metabolism

The metabolism of triaryl phosphate esters typically proceeds through various pathways. A common route involves the hydrolysis of one of the ester linkages, resulting in the formation of phosphate diesters. industrialchemicals.gov.au However, more specific and potentially toxic metabolic pathways exist, particularly for isomers containing an ortho-substituted phenyl group. industrialchemicals.gov.aunih.gov

For instance, triaryl phosphates with at least one ortho-alkylphenyl ester group can undergo a bioactivation process. industrialchemicals.gov.aunih.gov This process is mediated by cytochrome P450 enzymes in the liver and other tissues. nih.gov The ortho-methyl group is oxidized to a hydroxymethyl group, which then cyclizes to form a neurotoxic metabolite, such as a cyclic phenyl saligenin phosphate. industrialchemicals.gov.aunih.gov

Research on tricresyl phosphate (TCP) isomers in rice and rhizosphere microbiome has identified several metabolic pathways, including hydrolysis, hydroxylation, methylation, demethylation, methoxylation, and glucuronidation. nih.gov Notably, the demethylation of TCPs was identified as a potential source of triphenyl phosphate (TPHP). nih.gov

Distribution and Excretion

Detailed studies on the distribution and excretion of trixylenyl phosphate are scarce. However, research on a related compound, tri-o-cresyl phosphate (TOCP), provides insights into the potential disposition of these substances. A study in male Fischer 344 rats investigated the elimination and metabolism of TOCP following daily oral administration. The findings indicated that the majority of the administered dose was excreted within four days, primarily in the urine. nih.gov

The highest concentrations of radioactive material were found in the gastrointestinal tract and bladder shortly after administration. Significant levels were also detected in the liver, adipose tissue, epididymis, sciatic nerve tissues, plasma, and red blood cells. The brain, spleen, testes, and heart showed the lowest concentrations. nih.gov

The major metabolites identified in the urine of rats treated with TOCP were di-o-cresyl hydrogen phosphate, o-cresol, and o-hydroxybenzoic acid. In feces, the predominant compounds were the parent TOCP and o-cresol. nih.gov

Table 1: Excretion of Tri-o-cresyl Phosphate (TOCP) in Male Fischer 344 Rats (96 hours post-final dose)

| Excretion Route | Percentage of Cumulative Dose |

|---|---|

| Urine | 63.1% |

| Feces | 36.1% |

Data sourced from a study on the disposition and elimination of tri-o-cresyl [phenyl-U-14C] phosphate following ten daily oral doses. nih.gov

Table 2: Major Metabolites of Tri-o-cresyl Phosphate (TOCP) Identified in Excreta

| Excretion Matrix | Identified Compounds/Metabolites |

|---|---|

| Urine | Di-o-cresyl hydrogen phosphate, o-cresol, o-hydroxybenzoic acid, Trace amounts of TOCP |

| Feces | Tri-o-cresyl phosphate (TOCP), o-cresol |

Data from analysis of urine and feces from rats administered TOCP orally. nih.gov

Analytical Methodologies for Trixylenyl Phosphate in Complex Matrices

Chromatographic Techniques for Isomer Separation and Quantification

Chromatographic techniques are indispensable for the separation and quantification of TXP, particularly given its isomeric complexity. ijpsjournal.com

Gas Chromatography (GC) coupled with phosphorus-specific detectors, such as the Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD), is a primary method for the determination of phosphate (B84403) esters in environmental samples and technical products. nih.govnih.govwho.intnih.gov These detectors offer high selectivity for phosphorus-containing compounds, enhancing the signal-to-noise ratio for TXP analysis. While GC with capillary columns is generally effective, the separation of closely related isomers within TXP mixtures can be challenging. nih.govnih.gov For instance, the detection limit for tricresyl phosphate (TCP) in water samples using GC/NPD or GC/FPD is approximately 1 ng/L, and TXP can be simultaneously determined with other trialkyl/aryl phosphates using GC. who.int NIOSH Method S209 for air samples utilizes filter collection and extraction with ether, followed by GC with FPD in phosphorus mode, with a detection limit of 0.05 µ g/sample for triorthocresyl phosphate. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and trace analysis of trixylenyl phosphate. analytice.comresearchgate.netinchem.org This technique allows for the separation of individual components within the complex TXP mixture and provides characteristic mass spectra for their identification. GC-MS analysis can distinguish between the main components of TXP and has been successfully employed to separate TXP mixtures into fractions based on molecular weight. chiron.no For the analysis of the sum of TXP isomers, GC-MS typically has a limit of quantification (LOQ) of approximately 100 ng/media when samples are collected on polyurethane foam (PUF). analytice.com Furthermore, when direct separation of specific isomers is difficult, analyzing phenolic moieties by GC following alkaline hydrolysis of the phosphate esters is a useful alternative technique. nih.govnih.gov

Sample Preparation and Clean-Up Procedures for Environmental and Biological Samples

Effective sample preparation and clean-up are critical to minimize matrix interference and ensure accurate quantification of TXP in diverse environmental and biological samples. General procedures for the analysis of triaryl phosphates, including TXP, often mirror those used for compounds like tricresyl phosphate (TCP). inchem.org

Common extraction methods involve the use of organic solvents. who.int For clean-up, Florisil column chromatography is a routinely employed technique, although separating TXP from lipids using this method can be challenging. who.intinchem.org Alternative clean-up procedures recommended for triaryl phosphates include gel permeation chromatography (GPC), activated charcoal chromatography, and Sep-pak C-18 cartridges. who.int For air sample collection, polyurethane foam (PUF) is a suitable medium. analytice.com In studies involving related organophosphate flame retardants, extraction from aqueous solutions with methanol (B129727) or methylene (B1212753) chloride-methanol, followed by clean-up using acid alumina (B75360) column chromatography, XAD-2 resin, and C-18 bonded silica (B1680970) cartridges, has been applied. inchem.org

Development of Biomarkers for Exposure Assessment

The development of specific biomarkers is essential for assessing human exposure to chemical compounds like trixylenyl phosphate. For monomeric aryl organophosphate flame retardants (m-aryl-OPFRs) in general, urinary hydroxylated metabolites and diester metabolites are explored as potential biomarkers. nih.govuantwerpen.be While specific, detailed biomarkers for TXP are less extensively documented compared to other OPFRs such as triphenyl phosphate (TPhP), where diphenyl phosphate (DPhP) serves as a urinary biomarker, the general metabolic pathways provide insights. nih.gov

Triaryl phosphate esters are generally absorbed via oral and dermal routes and are often metabolized by losing one of their ester moieties to form phosphate diesters. industrialchemicals.gov.au TXP can degrade through hydrolysis, releasing xylenol and phosphoric acid. smolecule.com However, TXP has been noted to appear hydrolytically stable, which might influence the specific metabolite formation compared to other triaryl phosphates. industrialchemicals.gov.au Studies on the biodegradation of the broader trixylenyl phosphate mixture have shown varying degrees of degradation, but the degradation of specific isomers within the mixture has not always been quantified. nih.govnih.gov Research continues to identify reliable and frequently detected biomarkers for a comprehensive assessment of human exposure to these compounds. nih.gov

Regulatory Science and Risk Management Research of Trixylenyl Phosphate

Global Regulatory Frameworks and Chemical Management Policies

The regulation of chemical substances like Trixylenyl phosphate (B84403) is increasingly harmonized across global frameworks, with significant emphasis on comprehensive risk assessment and management.

Influence of REACH, TSCA, and Other National Regulations on Research Priorities

Global regulatory frameworks, notably the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation and the United States' Toxic Substances Control Act (TSCA), significantly influence research priorities for substances like Trixylenyl phosphate.

Under REACH, Trixylenyl phosphate (CAS no. 25155-23-1) is registered and manufactured or imported into the European Economic Area at volumes of ≥ 100 to < 1,000 tonnes per annum. europa.eu The regulation mandates rigorous toxicity assessments and can restrict chemicals classified as Substances of Very High Concern (SVHCs), compelling manufacturers to reformulate products or seek alternative markets. This has led to a reduction in EU imports of TXP, approximately 15% between 2019 and 2023. pmarketresearch.com The continuous scrutiny under REACH drives research into safer alternatives, including bio-based phosphates and non-halogenated options, especially in the electronics and construction sectors, where a 17% annual decline in TXP usage has been observed since 2020 due to substitution efforts. pmarketresearch.com

In the United States, Trixylenyl phosphate (trixylyl phosphate, CAS 25155-23-1) is listed under the TSCA inventory, and the Environmental Protection Agency (EPA) has indicated its intention to consider proposing regulation for this chemical under TSCA. nih.govepa.gov Specifically, a proposed Significant New Use Rule (SNUR) under TSCA Section 5(a)(2) for certain chemical substances, including this compound, would require notification to EPA before undertaking new uses that could significantly increase human or environmental exposure. epa.gov This regulatory pressure encourages research into understanding and mitigating potential risks associated with new applications.

Other national regulations also play a role. For instance, in Maine, USA, legislation has been implemented to restrict flame retardant chemicals, including Trixylenyl phosphate, to 0.1% in new residential upholstered furniture. industrialchemicals.gov.au In Canada, as of March 26, 2025, Significant New Activity (SNAc) provisions have been applied to Trixylenyl phosphate (CAS RN 25155-23-1) under the Canadian Environmental Protection Act (CEPA). This requires prior notification for any new use that could significantly increase human or environmental exposure, serving as a preventive measure to ensure thorough evaluation of future applications. gpcgateway.com These regulations collectively steer research towards understanding the full lifecycle impacts of TXP and developing less hazardous alternatives.

Criteria for Classification as Substances of Very High Concern (SVHC)

Substances of Very High Concern (SVHCs) are chemical substances proposed for inclusion on the Authorization or Restriction list under REACH due to their potential for serious and often irreversible effects on human health or the environment. wikipedia.orgcompliancegate.com The identification of a substance as an SVHC is the initial step in the authorization or restriction procedure. wikipedia.orghsa.ie

The criteria for SVHC classification are outlined in Article 57 of the REACH Regulation and include:

Carcinogenic, Mutagenic, or Toxic for Reproduction (CMR) substances: Classified as Category 1A or 1B under the CLP Regulation. wikipedia.orghsa.iechemradar.comthechemicalcompliancecoach.com

Persistent, Bioaccumulative and Toxic (PBT) substances: Substances that are persistent, bioaccumulative, and toxic according to Annex XIII of REACH. wikipedia.orghsa.iechemradar.comthechemicalcompliancecoach.com

Very Persistent and Very Bioaccumulative (vPvB) substances: Substances that are very persistent and very bioaccumulative according to REACH Annex XIII. wikipedia.orghsa.iechemradar.comthechemicalcompliancecoach.com

Substances of "equivalent level of concern": This category covers substances for which there is scientific evidence of probable serious effects to human health or the environment that give rise to a concern equivalent to CMRs, PBTs, or vPvBs. This includes substances with endocrine-disrupting properties. Such substances are identified on a case-by-case basis. wikipedia.orghsa.iechemradar.comthechemicalcompliancecoach.com

Trixylenyl phosphate (CAS no. 25155-23-1) has been identified as a Substance of Very High Concern (SVHC) and is included in the Candidate List for authorization under REACH. europa.euindustrialchemicals.gov.au It is also included in the Community Rolling Action Plan (CoRAP). europa.eu The harmonized classification and labelling (ATP03) approved by the European Union indicates that Trixylenyl phosphate "may damage fertility" (Reproductive toxicity – category 1B; H360F). europa.euindustrialchemicals.gov.au Furthermore, it meets the criteria for a persistent, bioaccumulative, and toxic (PBT) substance based on available screening data, with further testing on persistence being a priority. service.gov.uk

When a substance is identified as an SVHC and included in the Candidate List, suppliers of pure SVHCs must provide safety data sheets (SDS) to their customers. Suppliers of mixtures containing more than 0.1% by weight of an SVHC must provide an SDS upon request. Producers and importers of articles containing SVHCs above a concentration of 0.1% (w/w) and in quantities greater than 1 tonne per year must notify ECHA through the SCIP database and provide sufficient information for safe use to their customers. compliancegate.comchemradar.comthechemicalcompliancecoach.com

Methodologies for Environmental and Human Health Risk Assessment

Risk assessment methodologies for Trixylenyl phosphate involve evaluating its potential impact on both the environment and human health, often following established guidance documents.

Research Informing Standard Setting and Compliance (e.g., Flammability, Emissions)

Research plays a vital role in informing the development and refinement of standards and ensuring compliance for Trixylenyl phosphate, particularly concerning its key applications in flammability and its environmental emissions.

Trixylenyl phosphate is extensively used as a flame retardant and plasticizer, crucial for meeting flammability standards such as UL 94 and IEC 60695 in electronics like printed circuit boards (PCBs), cables, and connectors. pmarketresearch.com In the construction sector, its use in insulation foams and roofing materials helps meet building codes and safety standards, including the International Building Code (IBC) and the EU's Construction Products Regulation (CPR), which requires at least Euroclass B fire performance for public buildings. pmarketresearch.com Research into the effectiveness of TXP in these applications, including its thermal stability (up to 300°C for lithium-ion battery components), directly informs these industry-specific flammability standards. pmarketresearch.com

Regarding emissions, research focuses on understanding and quantifying releases throughout the lifecycle of products containing Trixylenyl phosphate. Although aryl phosphate esters generally have low vapor pressures, emissions to air can occur, especially at elevated temperatures (e.g., during polymer processing) or over extended product service lives. service.gov.ukservice.gov.uk Similarly, leaching from articles can occur if they regularly contact water. service.gov.uk Studies have estimated emissions of aryl phosphates over their whole lifecycle. service.gov.uk For instance, estimated emissions to air from lubricant blending are low, but emission factors for releases to water from blending are 5.9 × 10⁻⁴ kg/tonne lubricant for use as a base fluid. service.gov.uk Research also explores the composition of commercial Trixylenyl phosphate products, identifying various xylenol isomers present, which can influence emission profiles and regulatory considerations. service.gov.uk

The focus of ongoing research and development for TXP includes reducing volatile organic compound (VOC) emissions during manufacturing and use. archivemarketresearch.com This research directly supports compliance with environmental regulations aimed at minimizing chemical releases. The Environment Agency's science program, for example, focuses on identifying where strategic science can inform evidence-based policies and regulatory roles, including funding research in response to long-term strategic needs and medium-term policy priorities related to chemicals like Trixylenyl phosphate. service.gov.uk

Future Directions and Research Gaps in Trixylenyl Phosphate Studies

Advancements in Sustainable Synthesis and Green Chemistry Approaches

Future research needs to focus on developing more sustainable synthesis routes for trixylenyl phosphate (B84403) and its alternatives, aligning with green chemistry principles nih.gov. The current synthesis of TXP relies on xylenol and phosphorus oxychloride, with xylenol being derived from petroleum or coal tar, making its production susceptible to fluctuations in raw material prices and mining regulations pmarketresearch.com. For instance, restrictions on coal production in China in 2021–2022 led to an 8% reduction in xylenol output, directly impacting TXP supply pmarketresearch.com.

Research should explore:

Bio-based alternatives: The development of bio-based TXP alternatives, such as epoxidized soybean oil (ESBO) combined with phosphoric acid derivatives, is gaining traction in applications like flexible PVC and lubricants pmarketresearch.com. The global bio-based plasticizers market is projected to grow significantly, indicating a promising area for sustainable synthesis pmarketresearch.com.

Catalysis and solvent-free synthesis: Innovations in catalysis and solvent-free synthesis methods can further reduce the carbon footprint of alternatives, improving their cost-performance ratio pmarketresearch.com.

Life Cycle Assessment integration: A framework for sustainable chemical synthesis should integrate Life Cycle Assessment to compare the environmental impact of alternatives against existing chemicals of concern nih.gov.

Comprehensive Long-Term Environmental Impact Studies

While some environmental risk assessments have been conducted for TXP, there is a recognized need for more comprehensive long-term studies, particularly concerning its persistence, bioaccumulation, and toxicity (PBT) characteristics service.gov.ukservice.gov.uk. TXP meets the criteria for a PBT substance based on available screening data, and testing to determine a relevant environmental half-life is a priority service.gov.uk.

Key areas for future research include:

Toxicity to sediment and terrestrial organisms: The assessment could be refined by performing long-term toxicity tests on sediment and terrestrial organisms service.gov.uk.

Environmental half-life: Priority should be given to testing persistence to determine a relevant environmental half-life for TXP service.gov.uk.

Bioaccumulation from food sources: While some studies suggest a low potential for bioaccumulation from food sources in aquatic organisms, more extensive long-term dietary accumulation studies are needed industrialchemicals.gov.au.

Fate in agricultural soils: Further research is needed into the long-term fate of TXP and other organic contaminants in agricultural soils, especially given their presence in sewage sludge hutton.ac.uk.

Soil-plant system dynamics: Research gaps exist in understanding the bioavailability of OPFRs in the soil-plant system, the effects of root exudates and rhizosphere microorganisms on their uptake, and the development of green and sustainable technologies for in-situ remediation of contaminated soil researchgate.net.

In-Depth Mechanistic Toxicological Research, Including Epigenetic Modifications

Despite some data on acute toxicity, there is insufficient data to derive a repeat dose/long-term no observed adverse effect level (NOAEL) for trixylenyl phosphate service.gov.uk. More in-depth mechanistic toxicological research is crucial, particularly focusing on epigenetic modifications.

Research should address:

Neurotoxicity: While neurotoxicity has been observed in hens exposed to high single oral doses, further investigation into the mechanisms and long-term effects in various organisms is needed service.gov.uk.

Reproductive effects: For similar compounds like tri-o-cresyl phosphate (TOCP), reproductive studies have shown histopathological damage and decreased fertility, highlighting the need for similar detailed investigations for TXP, with a focus on identifying clear no-effect levels who.int.

Mutagenicity and carcinogenicity: Little information is available on the mutagenicity of related compounds, and none on their carcinogenicity, indicating a significant research gap for TXP who.int.

Epigenetic toxicity: The role of environmental exposures in inducing epigenetic changes that lead to adverse outcomes is a growing area of concern nih.gov. Research should investigate how TXP might induce epigenetic modifications, such as DNA methylation and histone modifications, and their potential links to adverse health effects frontiersin.orgnih.gov. This includes exploring the impact of multi-pollutant exposures frontiersin.org.

Development of Novel Analytical Techniques for Ultra-Trace Detection

Accurate and sensitive detection methods are essential for monitoring TXP in various environmental matrices and biological samples, especially at ultra-trace levels mdpi.comwho.intresearchgate.net. While techniques like gas chromatography with nitrogen-phosphorus sensitive detectors or flame photometric detectors are used, with detection limits around 1 ng/litre in water samples, continuous advancements are necessary who.int.

Future developments should focus on:

Microextraction techniques: Advances in microextraction, such as liquid-phase microextraction (LPME), are being developed to improve the detection of substances at trace and ultra-trace levels researchgate.net.

Coupled techniques: The use of various passive sampling devices in conjunction with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) techniques offers robust solutions for future monitoring needs, particularly those prompted by legislative changes researchgate.net.

Addressing chemical noise: Overcoming "chemical noise" in complex environmental samples to improve mass spectral library match factors and ensure reliable detection of pollutants is a key challenge researchgate.net.

Non-invasive human biomonitoring: Further development of non-invasive and cost-effective sampling techniques, such as hair analysis, for assessing human exposure to OPFRs is important researchgate.net.

Socio-Economic and Policy Research on Alternatives and Substitutes

The shift towards alternatives for flame retardants like TXP is driven by regulatory pressures, consumer demand for greener products, and corporate environmental, social, and governance (ESG) goals pmarketresearch.com. Socio-economic and policy research is crucial to facilitate a smooth transition to safer and more sustainable alternatives.

Key research areas include:

Cost-performance trade-offs: While alternatives like isodecyl diphenyl phosphate (IDDP) may offer comparable flame retardancy, they often come at a higher cost, necessitating research into reducing these cost barriers pmarketresearch.com.

Regulatory impact assessment: Studies are needed to assess the effectiveness of regulations (e.g., REACH, California's Safer Consumer Products Program) in driving the substitution of TXP and other hazardous chemicals pmarketresearch.com.

Market dynamics of alternatives: Research into the growth and market penetration of bio-based and non-halogenated alternatives, such as ammonium (B1175870) polyphosphate (APP) and resorcinol (B1680541) bis(diphenyl phosphate) (RDP), is important to understand market shifts pmarketresearch.com.

Procurement manager preferences: Understanding the factors influencing procurement managers' prioritization of "green chemistry" substitutes, even at a cost premium, can inform policy and market strategies pmarketresearch.com.

Public health and regulatory toxicology: Research is needed to translate findings on environmentally induced epigenetic toxicity into appropriate regulatory policies for effective public health protection nih.gov.

Q & A

Basic Question: What analytical methods are recommended for quantifying Trixylenyl phosphate in environmental samples?

Answer:

TXP can be quantified using UV-Vis spectrophotometry with phosphate-specific calibration. Prepare standard solutions (e.g., 0–100 µM PO₄³⁻), measure absorbance at 880 nm, and generate a linear regression curve (R² > 0.99). For TXP, hydrolyze samples to release phosphate ions, then apply the same protocol. Use triplicate measurements and calculate confidence intervals (e.g., 95%) to minimize variability. Advanced users may employ LINEST functions in Excel to determine slope, intercept, and errors . Compare results with literature values (e.g., TXP solubility: 0.89 mg/L ).

Basic Question: What are the key physicochemical properties of Trixylenyl phosphate relevant to environmental persistence?

Answer:

Critical properties include:

- Solubility in water : 0.89 mg/L at 25°C

- logKow : 7.98 (indicating high hydrophobicity)

- Vapor pressure : 8.76 × 10⁻⁸ mmHg at 25°C

- BCF (Bioaccumulation Factor) : 480.1

These parameters inform environmental partitioning models (e.g., fugacity models) to predict TXP distribution in water, soil, and biota.

Advanced Question: How should reproductive toxicity studies for TXP be designed to assess reversibility effects?

Answer:

Follow a tiered approach:

Dose Selection : Administer TXP orally at low (100 mg/kg), mid (500 mg/kg), and high (1000 mg/kg) doses to rats over 14 days.

Mating Phase : Pair treated males with untreated females post-exposure.

Reversibility Test : After a 4-week recovery period, re-mate animals to observe fertility restoration.

Endpoints : Track pregnancy rates, litter size, and histopathological changes in reproductive organs.

Note: Evidence shows TXP-induced antifertility effects are fully reversible at high doses (1000 mg/kg) .

Advanced Question: How can environmental fate models incorporate TXP’s physicochemical data to predict bioaccumulation?

Answer:

Use the logKow-BCF relationship :

For TXP (logKow = 7.98), predicted BCF ≈ 480 aligns with experimental data . Incorporate degradation rates (e.g., hydrolysis half-life >100 days) and partition coefficients (e.g., Koc ≈ 10⁴) into models like EPI Suite or QSARs. Validate predictions with field studies measuring TXP in benthic organisms .

Advanced Question: How to resolve contradictions in neurotoxicity data for TXP across species?

Answer:

Contradictions arise from species sensitivity and metabolic differences. For example:

- Hens : Acute neurotoxicity occurs at >1000 mg/kg TXP, linked to inhibition of neurotoxic esterase .

- Rats : No neurotoxic signs at similar doses.

Methodological Recommendations : - Use standardized OECD Test Guidelines (e.g., TG 424 for neurotoxicity).

- Compare interspecies metabolic pathways (e.g., cytochrome P450 activity).

- Include positive controls (e.g., tri-ortho-cresyl phosphate) to validate assays .

Advanced Question: What experimental approaches evaluate TXP’s flame-retardant efficiency in polymer matrices?

Answer:

- Cone Calorimetry : Measure heat release rate (HRR) and time to ignition (TTI) for TXP-doped polymers (e.g., 10–20% w/w).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (TXP degrades at \sim270°C) .

- UL-94 Testing : Classify vertical burning behavior (V-0, V-1, V-2).